Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate
Brand Name: Vulcanchem
CAS No.: 898771-04-5
VCID: VC2291309
InChI: InChI=1S/C18H25NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3
SMILES: CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCCC2
Molecular Formula: C18H25NO3
Molecular Weight: 303.4 g/mol

Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate

CAS No.: 898771-04-5

Cat. No.: VC2291309

Molecular Formula: C18H25NO3

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate - 898771-04-5

Specification

CAS No. 898771-04-5
Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
IUPAC Name ethyl 5-oxo-5-[3-(pyrrolidin-1-ylmethyl)phenyl]pentanoate
Standard InChI InChI=1S/C18H25NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3
Standard InChI Key VBLZGUDBCSCOOJ-UHFFFAOYSA-N
SMILES CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCCC2
Canonical SMILES CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCCC2

Introduction

Chemical Identity and Basic Properties

Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate is an organic compound categorized as an ester derivative of carboxylic acids. It possesses several key identifying characteristics that distinguish it within chemical databases and research applications.

Identification Parameters

The compound is precisely identified through several standardized chemical identifiers as detailed below:

ParameterValue
CAS Number898771-04-5
Molecular FormulaC₁₈H₂₅NO₃
Molecular Weight303.4 g/mol
IUPAC Nameethyl 5-oxo-5-[3-(pyrrolidin-1-ylmethyl)phenyl]pentanoate
Standard InChIInChI=1S/C18H25NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3
Standard InChIKeyVBLZGUDBCSCOOJ-UHFFFAOYSA-N
SMILESCCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCCC2

The compound features a distinct arrangement of atoms with 18 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. This specific molecular composition contributes to its physical and chemical properties, making it suitable for various research applications.

Structural Characteristics and Molecular Features

Understanding the structural components of Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate provides insight into its reactivity and potential applications in chemical synthesis and medicinal chemistry.

Structural Components

The molecule can be broken down into four key structural elements:

  • An ethyl ester group (-COOC₂H₅)

  • A flexible aliphatic chain (valerate backbone)

  • A carbonyl group connecting to the aromatic ring

  • A meta-substituted phenyl ring bearing a pyrrolidinomethyl group

The presence of these diverse functional groups creates a molecule with multiple reaction sites and conformational flexibility. The pyrrolidinomethyl group, being a basic nitrogen-containing moiety, contributes to the compound's potential to interact with biological targets through hydrogen bonding and other non-covalent interactions.

Molecular Characteristics

The structural arrangement of Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate results in specific molecular characteristics:

These characteristics collectively determine the compound's reactivity profile, stability under various conditions, and potential interactions with biological systems.

Analytical Characterization Techniques

Confirming the structure, purity, and identity of Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate requires a combination of analytical techniques commonly employed in organic chemistry research.

Spectroscopic Methods

Several spectroscopic techniques are particularly valuable for characterizing this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the compound's structure:

  • ¹H-NMR would show characteristic signals for:

    • Ethyl group protons (triplet and quartet)

    • Methylene protons in the valerate chain

    • Aromatic protons with meta-substitution pattern

    • Pyrrolidine ring protons

    • Benzylic methylene protons

  • ¹³C-NMR would confirm:

    • Carbonyl carbon signals (ester and ketone)

    • Aromatic carbon signals

    • Aliphatic carbon signals from both the valerate chain and pyrrolidine ring

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • Ester carbonyl stretch (~1735 cm⁻¹)

  • Ketone carbonyl stretch (~1680 cm⁻¹)

  • Aromatic C=C stretching (~1600 cm⁻¹)

  • C-N stretching from the pyrrolidine group (~1200-1350 cm⁻¹)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable for:

  • Assessing compound purity

  • Monitoring reaction progress during synthesis

  • Quality control in batch production

These analytical techniques are essential for confirming the structural integrity and purity of Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate before its use in research applications.

Applications in Medicinal Chemistry

Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate has several potential applications in pharmaceutical research and development, primarily as an intermediate in the synthesis of bioactive compounds.

Comparison with Related Compounds

To better understand Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate, it is valuable to compare it with structurally related compounds that share similar functionalities or structural motifs.

Structural Analogues

Several compounds share structural similarities with Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate:

CompoundCAS NumberMolecular FormulaKey Differences
Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate898771-02-3C₁₇H₂₃NO₃One less methylene group in the chain between carbonyl groups
Ethyl 5-oxo-5-(3-thienyl)valerate898771-74-9C₁₁H₁₄O₃SContains a thiophene ring instead of the pyrrolidinomethyl-substituted phenyl ring
Ethyl 5-(3-methylphenyl)-5-oxovalerate898751-46-7C₁₄H₁₈O₃Contains a methyl group instead of pyrrolidinomethyl on the phenyl ring

These structural variations can significantly affect properties such as solubility, reactivity, and potential biological activities. The comparison highlights how subtle structural modifications can be used to fine-tune compound properties for specific applications.

Positional Isomers

Position isomers with the pyrrolidinomethyl group at different positions on the phenyl ring would exhibit different physicochemical properties:

CompoundCAS NumberMolecular FormulaKey Differences
Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate898775-30-9C₁₈H₂₅NO₃Pyrrolidinomethyl group at ortho position
Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate898771-04-5C₁₈H₂₅NO₃Pyrrolidinomethyl group at meta position
Ethyl 5-oxo-5-[4-(pyrrolidinomethyl)phenyl]valerate(Not in search results)C₁₈H₂₅NO₃Hypothetical para isomer

The position of substituents on aromatic rings can significantly impact electronic distribution, steric hindrance, and consequently, reactivity and binding properties in biological systems.

Research and Development Considerations

When working with Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate in research settings, several important considerations should be addressed to ensure safety, efficiency, and reliability of results.

Research Applications

Researchers working with this compound should consider:

  • Solubility characteristics when designing experiments

  • Stability under various pH conditions and temperatures

  • Potential reactivity with nucleophiles due to the presence of ester and ketone groups

  • Compatibility with common solvents used in biological assays

  • Appropriate analytical methods for tracking the compound in complex matrices

These considerations are essential for developing robust experimental protocols that yield reliable and reproducible results when working with Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate.

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